(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chromene, a thiazole, and a sulfamoyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene and thiazole rings suggests a planar structure, which could enable efficient intermolecular π–π overlap .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the thiazole ring might participate in nucleophilic substitution reactions, while the chromene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the presence of the methoxyethyl and sulfamoyl groups .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study highlights the synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, which includes compounds related to the specified chemical structure. These compounds were synthesized using an environmentally benign procedure under microwave irradiation, which showed significant antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012).
Anti-inflammatory and Analgesic Agents
Another research discusses the synthesis of novel compounds derived from visnaginone and khellinone, indicating the utility of such chemical structures in producing anti-inflammatory and analgesic agents. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying high inhibitory activity and potential as treatments for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemosensors for Cyanide Anions
The utility of coumarin benzothiazole derivatives as chemosensors for cyanide anions is also noted, highlighting the role of such compounds in environmental monitoring and safety. These derivatives can recognize cyanide anions through Michael addition reaction, exhibiting changes in color and fluorescence, which can be detected with the naked eye (Wang et al., 2015).
Synthesis and Properties of 3-Substituted 2H-Chromen-2-ones
Research on the synthesis of 3-substituted chromen-2-ones explores the chemical versatility and potential pharmaceutical applications of compounds with a similar backbone to the specified chemical structure. This study provides insight into the methods of synthesis and the properties of these compounds, further indicating their significance in medicinal chemistry (Dyachenko et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S2/c1-28-9-8-23-14-7-6-12(31(21,26)27)10-18(14)30-20(23)22-19(25)17-11-15(24)13-4-2-3-5-16(13)29-17/h2-7,10-11H,8-9H2,1H3,(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOSCQLJYUSYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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